molecular formula C8H4Cl4N2O2 B3060965 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene CAS No. 1786-86-3

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene

Cat. No. B3060965
CAS RN: 1786-86-3
M. Wt: 301.9 g/mol
InChI Key: QYJBVOVPBGZPCZ-UHFFFAOYSA-N
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Description

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is a chemical compound that is a degradate of chlorothalonil . It is also known as 2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide . It has a molecular formula of C8H4Cl4N2O2 and a molecular weight of 301.9 g/mol.


Molecular Structure Analysis

The molecular structure of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is derived from its parent compound, tetrachlorobenzene . Tetrachlorobenzene is any of three isomeric chlorobenzenes with the molecular formula C6H2Cl4 . They differ by the positions of the chlorine atoms around the ring .

Scientific Research Applications

Synthesis and Chemical Reactions

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene has been studied for its role in chemical synthesis and reactions. For instance, it has been involved in the synthesis of tetrachloroisophthalic and -terephthalic aldehydes from tetrachlorobenzenes. This synthesis involves dichloromethylation with chloroform and hydrolysis, leading to stable bis(nitrile oxides) which are further used in the synthesis of phenylenebis(isoxazolines) through 1,3-dipolar cycloaddition with styrene (Belen’kii et al., 1997).

Environmental Analysis and Remediation

Research has also explored the environmental aspects of 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene. A method was developed for its extraction from soils and sediments, indicating its significance in environmental monitoring and remediation studies. This method involves sonication with acetone and solid-phase extraction, highlighting the compound's relevance in understanding environmental contamination and devising cleanup strategies (Hladik & Kuivila, 2008).

Biological and Medical Research

There is ongoing research into the biological and medical applications of related compounds, though specific studies directly involving 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene in this context are limited or not available in the current literature.

Chemical Analysis and Characterization

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene has been used in analytical chemistry for impurity determination in related chemical compounds. Its presence and concentration in various samples have been measured using techniques such as gas chromatography, highlighting its role in ensuring the purity and quality of chemical products (Yasuda, 1973).

properties

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJBVOVPBGZPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170516
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene

CAS RN

1786-86-3
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RA Putnam, JO Nelson, JM Clark - Journal of Agricultural and …, 2003 - ACS Publications
The effect of a spray-tank adjuvant on the persistence, distribution, and degradation of two pesticides, chlorothalonil and chlorpyrifos, was studied in a commercial cranberry bog. …
Number of citations: 104 pubs.acs.org
A Chaves, D Shea, D Danehower - Chemosphere, 2008 - Elsevier
We present a method using gas chromatography (GC) and liquid chromatography (LC) coupled to a mass selective detector to measure concentrations of the fungicide chlorothalonil …
Number of citations: 117 www.sciencedirect.com
ML Hladik, KM Kuivila - Journal of agricultural and food chemistry, 2008 - ACS Publications
A method has been developed for the simultaneous extraction of chlorothalonil and three of its degradates (4-hydroxy-2,5,6-trichloroisophthalonitrile, 1-carbamoyl-3-cyano-4-hydroxy-2,…
Number of citations: 27 pubs.acs.org
AR Van Scoy, RS Tjeerdema - Reviews of Environmental Contamination …, 2014 - Springer
The fungicide chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile; CAS 1897-45-6; Fig. 1) was introduced in 1965 by Diamond Shamrock Corp. and was first registered in 1966 …
Number of citations: 70 link.springer.com
K Motonaga, K Takagi… - … Toxicology and Chemistry …, 1998 - Wiley Online Library
Mechanisms of degradation suppression of chlorothalonil after repeated application were investigated. Under laboratory conditions, soil was treated sequentially with 40 mg/kg dry …
Number of citations: 54 setac.onlinelibrary.wiley.com
XZ Shi, RJ Guo, K Takagi, ZQ Miao, SD Li - World Journal of Microbiology …, 2011 - Springer
Chlorothalonil (2, 4, 5, 6-tetrachloroisophthalonitrile, TPN) has been widely used as a wide-spectrum fungicide in China and other countries, and is considered to be an important soil …
Number of citations: 34 link.springer.com
Y Tan, Q Huang, T Shi, L Jin, R Hua, X Wu… - Journal of agricultural …, 2014 - ACS Publications
Chlorothalonil (CTL) is a broad-spectrum fungicide. Photodegradation is a main degradation pathway of CTL in water. Because of the high aquatic toxicity of CTL and its metabolite 4-…
Number of citations: 8 pubs.acs.org
A Chaves, D Shea, WG Cope - Chemosphere, 2007 - Elsevier
The environmental fate of chlorothalonil (CHT) and its metabolites were studied under field-variable conditions in a commercial banana plantation in Costa Rica. Weather conditions …
Number of citations: 64 www.sciencedirect.com
M Hao, J Wang, J Zhao, N Liu, C Feng, Z Wang… - ACS …, 2019 - ACS Publications
Photocatalytic oxidation treatment is an emerging and fast developed eco-friendly, energy-saving, and efficient advanced oxidation technology for degrading hazardous pesticides. The …
Number of citations: 4 pubs.acs.org
JLM Vidal, P Plaza-Bolaños… - … of Chromatography A, 2009 - Elsevier
Pesticides are widely applied and they can produce a variety of transformation products (TPs), through different pathways and mechanisms. Nowadays there is a growing interest …
Number of citations: 207 www.sciencedirect.com

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